Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
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Overview
Description
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl anthranilate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(3,4-dimethoxybenzoyl)carbohydrazonoyl)benzoate
- Methyl 3,4-dimethoxybenzoate
Uniqueness
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate is unique due to its specific structural features, such as the presence of both ester and carbamothioylamino groups
Properties
CAS No. |
428450-89-9 |
---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4g/mol |
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26) |
InChI Key |
VUXVLPHCLJQPSJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
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